molecular formula C17H13ClN2OS B5794171 2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B5794171
M. Wt: 328.8 g/mol
InChI Key: NUCLDLOABHOOOA-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a synthetic organic compound featuring a thiazole core linked to chlorophenyl and phenyl acetamide groups. The thiazole ring is a privileged scaffold in medicinal chemistry, known for its diverse biological activities and presence in several pharmacologically active molecules . Thiazole derivatives have been extensively investigated for their potential application in multiple research areas, including as anticonvulsant agents , antimicrobial agents , and anti-inflammatory agents . The specific molecular architecture of this compound, which combines multiple aromatic systems, makes it a valuable intermediate for researchers in drug discovery and development. It is suitable for use in various biochemical assays, computational modeling studies, and as a building block for the synthesis of more complex chemical entities. The presence of the chlorophenyl group is a common feature in compounds with enhanced bioactivity and lipophilicity, which can influence absorption characteristics in experimental models . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2OS/c18-14-8-6-12(7-9-14)10-16(21)20-17-19-15(11-22-17)13-4-2-1-3-5-13/h1-9,11H,10H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUCLDLOABHOOOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form 4-chlorophenylthiosemicarbazone. This intermediate is then cyclized with α-bromoacetophenone to yield the desired thiazole derivative. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and phenyl groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

2-Chloro-N-[4-(4-Chlorophenyl)-1,3-Thiazol-2-Yl]Acetamide (CAS 6125-31-1)
  • Structure : Differs by replacing the phenyl group on the acetamide nitrogen with a chlorine atom.
  • Properties : Molecular weight 287.17 g/mol, soluble in chloroform and DMSO .
N-(4-([1,1′-Biphenyl]-4-yl)-1,3-Thiazol-2-yl)-2-(1,3-Dioxoisoindolin-2-yl)Acetamide (CAS 477545-71-4)
  • Structure : Incorporates a biphenyl group at thiazole-C4 and an isoindole-dione moiety on the acetamide.
  • Significance : The biphenyl group may improve π-π stacking with aromatic residues in enzyme active sites, while the isoindole-dione enhances electron-withdrawing effects .

Modifications to the Acetamide Side Chain

2-{[5-(2,4-Dichlorophenyl)-4-Ethyl-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(4-Phenyl-1,3-Thiazol-2-yl)Acetamide (CAS 531517-39-2)
  • Structure : Replaces the 4-chlorophenyl group with a triazole-thioether linkage and a dichlorophenyl substituent.
2-[(4-Fluorophenyl)Sulfanyl]-N-(4-Phenyl-1,3-Thiazol-2-yl)Acetamide
  • Structure : Substitutes the acetamide’s 4-chlorophenyl with a 4-fluorophenylsulfanyl group.
  • Properties : Fluorine’s electronegativity may alter electronic distribution, affecting binding affinity .
Anthelmintic Activity
  • Compound 3q (): 2-[2-(4-Chlorophenyl)-1H-Benzimidazol-1-yl]-N-Phenyl Acetamide demonstrated superior anthelmintic activity (paralysis and death of worms) compared to albendazole.
Antitumor Activity
  • Compound 9 (): 2-(1,3-Thiazol-2-ylamino)-N-(4-Chlorophenyl)Acetamide showed antitumor properties, highlighting the importance of the 4-chlorophenyl-thiazole interaction in cytotoxicity .

Table 1. Comparative Data for Thiazole-Based Acetamides

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Biological Activity Reference
2-(4-Chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide C₁₇H₁₃ClN₂OS 328.82 Not reported Under investigation -
2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide (CAS 6125-31-1) C₁₁H₈Cl₂N₂OS 287.17 Not reported Research chemical
2-{[5-(2,4-Dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide C₂₁H₁₆Cl₂N₆OS₂ 519.43 Not reported Not reported
N-(4-([1,1′-Biphenyl]-4-yl)-1,3-thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide C₂₄H₁₆N₃O₃S 426.47 Not reported Not reported

Discussion of Key Structural and Functional Trends

  • Chlorophenyl vs. Phenyl Substitutions : The 4-chlorophenyl group enhances lipophilicity and may improve blood-brain barrier penetration compared to unsubstituted phenyl analogs .
  • Biological Implications : Compounds with sulfur-containing linkages (e.g., sulfanyl or thioether groups) exhibit varied binding modes, as seen in ACE2 docking studies (ΔG = -5.51 kcal/mol for a triazole-thioether analog) .

Biological Activity

2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, also known as TOSLAB 42103, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C17H13ClN2OS
  • Molecular Weight : 328.82 g/mol
  • CAS Number : 74101-29-4

1. Antimicrobial Activity

The compound has shown promising antimicrobial properties against various pathogens. Studies indicate that derivatives of thiazole compounds exhibit significant antibacterial activity comparable to established antibiotics. For instance, certain thiazole derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

2. Antitumor Activity

Research has highlighted the anticancer potential of thiazole-containing compounds. The presence of the thiazole moiety in 2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is believed to enhance cytotoxicity against various cancer cell lines. Structure-activity relationship studies revealed that substituents on the phenyl rings significantly influence the compound's efficacy against cancer cells . For example, compounds with electron-withdrawing groups showed enhanced activity, with some exhibiting IC50 values lower than those of standard chemotherapeutics like doxorubicin.

CompoundCell LineIC50 (µg/mL)
Compound 9A-4311.61
Compound 10Jurkat1.98
DoxorubicinVarious>2.0

3. Anticonvulsant Activity

Thiazole derivatives have also been evaluated for anticonvulsant properties. A study reported that specific thiazole-integrated compounds effectively eliminated tonic-clonic seizures in animal models, suggesting potential therapeutic applications in epilepsy management .

Structure-Activity Relationship (SAR)

The SAR analysis of 2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide reveals that:

  • Chlorine Substitution : The presence of the chlorine atom on the phenyl ring enhances lipophilicity and biological activity.
  • Thiazole Ring : Essential for cytotoxic effects; modifications can lead to significant changes in potency.

Case Studies

Several studies have been conducted to evaluate the biological activities of this compound:

  • Antimicrobial Evaluation : A comparative study assessed various thiazole derivatives against common bacterial strains, revealing that compounds similar to TOSLAB 42103 exhibited synergistic effects when combined with ciprofloxacin and ketoconazole .
  • Antitumor Efficacy : In vitro tests demonstrated that certain derivatives of the compound were effective against multiple cancer cell lines, with detailed molecular dynamics simulations indicating strong interactions with target proteins involved in apoptosis .
  • Anticonvulsant Screening : In a controlled study, thiazole derivatives were tested for their ability to prevent seizures induced by pentylenetetrazol in rodents, showing significant protective effects .

Q & A

Q. What are the common synthetic routes for preparing 2-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide?

The synthesis typically involves multi-step reactions, including:

  • Thiazole ring formation : Condensation of thiourea derivatives with α-halo ketones or via cyclization of thioamides.
  • Acylation : Reacting the thiazole-2-amine intermediate with chloroacetyl chloride or activated esters under basic conditions (e.g., triethylamine in dioxane or dichloromethane) .
  • Substitution : Introducing the 4-chlorophenyl group via nucleophilic aromatic substitution or coupling reactions. Key conditions include controlled temperature (20–25°C for acylation), solvent selection (dioxane, DMF), and purification via recrystallization (ethanol-DMF mixtures) .

Q. Which analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Confirms proton and carbon environments, especially for the thiazole ring (δ 6.5–7.5 ppm for aromatic protons) and acetamide linkage (δ 2.1–2.3 ppm for methylene) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+1]+ peaks) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identifies functional groups like C=O (1650–1700 cm⁻¹) and N-H stretches (3200–3400 cm⁻¹) .

Q. What are the typical biological activities explored for this compound?

Thiazole-acetamide derivatives are studied for antimicrobial, anticancer, and anti-inflammatory activities. The 4-chlorophenyl group enhances lipophilicity, potentially improving membrane permeability, while the thiazole core may interact with biological targets like kinases or enzymes .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance acylation efficiency, while dichloromethane minimizes side reactions .
  • Catalysts : Triethylamine or pyridine as bases improve chloroacetyl chloride reactivity .
  • Temperature Control : Maintaining 20–25°C prevents exothermic decomposition during acylation .
  • Purification : Gradient recrystallization (ethanol-DMF) or column chromatography resolves by-products .

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved to confirm structural assignments?

  • 2D NMR Techniques : HSQC and HMBC correlations map proton-carbon connectivity, resolving ambiguities in aromatic or acetamide regions .
  • X-ray Crystallography : Provides definitive bond-length and angle data for the thiazole and chlorophenyl moieties .
  • Computational Modeling : Density Functional Theory (DFT) simulations predict NMR/IR spectra for comparison with experimental data .

Q. What strategies address discrepancies in bioactivity data across different studies?

  • Structural Analog Screening : Compare activity of derivatives with modified substituents (e.g., fluorophenyl vs. chlorophenyl) to identify pharmacophores .
  • Target Validation : Use molecular docking to assess binding affinity to proposed targets (e.g., COX-2 or EGFR kinases) .
  • Standardized Assays : Replicate studies under consistent conditions (e.g., cell lines, incubation times) to minimize variability .

Q. How does the electronic nature of substituents influence the compound’s reactivity and bioactivity?

  • Electron-Withdrawing Groups (e.g., Cl) : Enhance electrophilicity of the acetamide carbonyl, increasing reactivity in nucleophilic substitutions .
  • Steric Effects : Bulky substituents on the thiazole ring may hinder enzyme binding, reducing anticancer activity .
  • Hammett Analysis : Quantify substituent effects on reaction rates or binding constants using σ values .

Methodological Considerations

Q. What protocols are recommended for monitoring reaction progress and intermediate stability?

  • Thin-Layer Chromatography (TLC) : Track conversion of 2-amino-thiazole intermediates using ethyl acetate/hexane eluents .
  • In Situ IR Spectroscopy : Monitor carbonyl formation (1700 cm⁻¹) during acylation .
  • Stability Testing : Assess intermediates under varying pH and temperature to identify degradation pathways .

Q. How can computational tools enhance the design of derivatives with improved properties?

  • QSAR Modeling : Correlate substituent descriptors (logP, molar refractivity) with bioactivity to prioritize synthetic targets .
  • ADMET Prediction : Software like SwissADME predicts pharmacokinetic profiles (e.g., blood-brain barrier penetration) .
  • Molecular Dynamics Simulations : Evaluate binding mode stability in protein active sites .

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